molecular formula C10H18O5S B2994684 Ethyl 4-(methylsulfonyloxy)cyclohexanecarboxylate CAS No. 626238-22-0

Ethyl 4-(methylsulfonyloxy)cyclohexanecarboxylate

Cat. No.: B2994684
CAS No.: 626238-22-0
M. Wt: 250.31
InChI Key: ILPLJIXVYSSTFO-KYZUINATSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-(methylsulfonyloxy)cyclohexanecarboxylate is a cyclohexane-based ester derivative featuring a methylsulfonyloxy (-OSO₂CH₃) substituent at the 4-position of the ring. This compound is structurally characterized by:

  • Ethyl ester group: Enhances lipophilicity, influencing solubility and pharmacokinetic properties.

Properties

IUPAC Name

ethyl 4-methylsulfonyloxycyclohexane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O5S/c1-3-14-10(11)8-4-6-9(7-5-8)15-16(2,12)13/h8-9H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILPLJIXVYSSTFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCC(CC1)OS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

626238-23-1
Record name rac-ethyl (1s,4s)-4-(methanesulfonyloxy)cyclohexane-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(methylsulfonyloxy)cyclohexanecarboxylate involves several steps. One common method includes the reaction of cyclohexanecarboxylic acid with methanesulfonyl chloride in the presence of a base, followed by esterification with ethanol. The reaction conditions typically involve temperatures ranging from 0°C to 25°C and the use of solvents such as dichloromethane or toluene.

Industrial Production Methods

Industrial production of this compound often involves large-scale batch processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(methylsulfonyloxy)cyclohexanecarboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can replace the methanesulfonyl group with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired product but often involve controlled temperatures and inert atmospheres.

Major Products Formed

The major products formed from these reactions include cyclohexanone, cyclohexanol, and various substituted cyclohexane derivatives.

Scientific Research Applications

Ethyl 4-(methylsulfonyloxy)cyclohexanecarboxylate has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: This compound is utilized in the study of enzyme mechanisms and metabolic pathways.

    Medicine: It serves as a precursor for the development of pharmaceuticals and therapeutic agents.

    Industry: It is employed in the production of polymers, coatings, and specialty chemicals

Mechanism of Action

The mechanism of action of Ethyl 4-(methylsulfonyloxy)cyclohexanecarboxylate involves its interaction with specific molecular targets. It can act as an inhibitor or activator of enzymes, affecting various biochemical pathways. The methanesulfonyl group plays a crucial role in its reactivity, enabling it to form covalent bonds with target molecules .

Comparison with Similar Compounds

Key Differences :

  • Functional Groups : TACC derivatives prioritize halogenated aryl and dichloroethenyl groups for antimicrobial activity, whereas the methylsulfonyloxy compound lacks these moieties.
  • Reactivity : The methylsulfonyloxy group enables nucleophilic displacement (e.g., in prodrug activation), while TACC compounds rely on hydrogen bonding and hydrophobic interactions for target binding .

Sulfonamide Derivatives in Cancer Therapy

Compound Name Substituent (R) Molecular Formula Key Applications/Properties Reference
Ethyl 4-[(2,5-dichlorophenylsulfonamido)methyl]cyclohexanecarboxylate -NHSO₂C₆H₃Cl₂ C₁₇H₂₂Cl₂NO₄S Topological indices predict anticancer activity
Ethyl 4-[(naphthalene-2-sulfonamido)methyl]cyclohexanecarboxylate -NHSO₂C₁₀H₇ C₂₁H₂₅NO₄S High correlation between melting point and topological indices

Comparison Insights :

  • Mechanism : Sulfonamides act via enzyme inhibition (e.g., carbonic anhydrase), while methylsulfonyloxy derivatives may serve as prodrugs requiring enzymatic cleavage.
  • Physicochemical Properties : Sulfonamides exhibit higher polarity (due to -NHSO₂ groups) compared to the methylsulfonyloxy analog, impacting bioavailability .

Research Findings and Data Tables

Topological Indices (TIs) for Cancer Therapy Candidates

Compound (ID from ) Melting Point (°C) Formula Weight (g/mol) Topological Index (TI) Value
Compound 2 152–154 399.49 1.78 × 10³
Compound 3 168–170 433.32 2.15 × 10³

Biological Activity

Ethyl 4-(methylsulfonyloxy)cyclohexanecarboxylate is a compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article explores its biological activity, synthesizing findings from various studies and patents to provide a comprehensive overview.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

  • Molecular Formula : C10H18O5S
  • Molecular Weight : 250.31 g/mol

The compound features a cyclohexane ring substituted with a methylsulfonyloxy group and an ethyl ester, contributing to its unique reactivity and biological properties.

Antitumor Activity

Research indicates that compounds with similar structures exhibit significant antitumor effects. For instance, hybrid molecules combining coumarin and quinolinone moieties have shown promising results against Ehrlich Ascites Carcinoma (EAC) cells. These studies highlight the potential of similar derivatives, including this compound, in inducing apoptosis in cancer cells and enhancing antioxidant capacity in vivo .

Case Study: EAC Cells

  • Objective : Evaluate antitumor activity against EAC cells.
  • Methodology : Mice were treated with the compound, and tumor cell viability was assessed.
  • Results : The compound demonstrated a 100% decrease in tumor cell viability , indicating strong antitumor potential.

The proposed mechanism of action for this compound includes:

  • Induction of apoptosis in cancer cells.
  • Enhancement of antioxidant defenses, which can mitigate oxidative stress associated with tumor growth.
  • Interaction with specific cellular receptors that may modulate cancer-related pathways .

Pharmacological Properties

The compound's pharmacological profile suggests several beneficial effects:

  • Anti-inflammatory : Potential modulation of inflammatory pathways through its structural components.
  • Antioxidant : Increased total antioxidant capacity observed in treated tissues, supporting cellular health and function.

Research Findings

A summary of key research findings related to the biological activity of this compound is presented in the table below:

StudyBiological ActivityMethodologyKey Findings
AntitumorIn vivo EAC model100% reduction in tumor cell viability; significant antioxidant activity
General ActivityChemical characterizationIdentified as a biologically active molecule with potential therapeutic applications

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.